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molecular formula C6H12O B1329814 2-Hexanone-1,1,1,3,3-d5 CAS No. 4840-82-8

2-Hexanone-1,1,1,3,3-d5

Cat. No. B1329814
M. Wt: 105.19 g/mol
InChI Key: QQZOPKMRPOGIEB-ZTIZGVCASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947339

Procedure details

A 2-ethylhexanol monourethane of 2,4-toluene diisocyanate sample was prepared by adding 651 parts of 2-ethylhexanol to an agitated mixture of 870 parts of 2,4-TDI and 100 parts methyl butyl ketone over approximately 3 hours, with external cooling to maintain the reaction temperature below 18° C. After addition was complete, the batch was agitated an additional 2 hours and stored under dry nitrogen for subsequent use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
870
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22].C(C(C)=O)CCC>>[NH2:17][C:18]([O:5][CH2:4][CH3:3])=[O:19].[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
870
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the batch was agitated an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 18° C
ADDITION
Type
ADDITION
Details
After addition

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(=O)OCC.C(C)C(CO)CCCC
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947339

Procedure details

A 2-ethylhexanol monourethane of 2,4-toluene diisocyanate sample was prepared by adding 651 parts of 2-ethylhexanol to an agitated mixture of 870 parts of 2,4-TDI and 100 parts methyl butyl ketone over approximately 3 hours, with external cooling to maintain the reaction temperature below 18° C. After addition was complete, the batch was agitated an additional 2 hours and stored under dry nitrogen for subsequent use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
870
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22].C(C(C)=O)CCC>>[NH2:17][C:18]([O:5][CH2:4][CH3:3])=[O:19].[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
870
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the batch was agitated an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 18° C
ADDITION
Type
ADDITION
Details
After addition

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(=O)OCC.C(C)C(CO)CCCC
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947339

Procedure details

A 2-ethylhexanol monourethane of 2,4-toluene diisocyanate sample was prepared by adding 651 parts of 2-ethylhexanol to an agitated mixture of 870 parts of 2,4-TDI and 100 parts methyl butyl ketone over approximately 3 hours, with external cooling to maintain the reaction temperature below 18° C. After addition was complete, the batch was agitated an additional 2 hours and stored under dry nitrogen for subsequent use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
870
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22].C(C(C)=O)CCC>>[NH2:17][C:18]([O:5][CH2:4][CH3:3])=[O:19].[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
870
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the batch was agitated an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 18° C
ADDITION
Type
ADDITION
Details
After addition

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(=O)OCC.C(C)C(CO)CCCC
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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